molecular formula C24H15N3O3 B1680805 SB 218078 CAS No. 135897-06-2

SB 218078

货号: B1680805
CAS 编号: 135897-06-2
分子量: 393.4 g/mol
InChI 键: OTPNDVKVEAIXTI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SB218078 是一种有效的、选择性的、ATP 竞争性的、细胞可渗透的检查点激酶 1 (CHK1) 抑制剂。它以其抑制 cdc25C 磷酸化能力而闻名,IC50 为 15 纳摩尔。 该化合物在抑制 Cdc2 和蛋白激酶 C 方面效力较低,IC50 值分别为 250 纳摩尔和 1000 纳摩尔 .

科学研究应用

SB218078 在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域。它被广泛用作研究工具,用于研究 CHK1 在细胞周期调控和 DNA 损伤反应中的作用。 该化合物已被证明可以增强 DNA 损伤药物的细胞毒性,从而提高某些化疗药物的疗效 .

在生物学和医学领域,SB218078 用于研究癌细胞中细胞周期停滞和凋亡的机制。 它已用于研究以了解 CHK1 抑制的结构基础,并开发新的癌症治疗策略 .

作用机制

SB218078 通过与 CHK1 的 ATP 结合口袋结合来发挥其作用,仅对蛋白质构象产生轻微变化。这种结合抑制 cdc25C 的磷酸化,导致细胞周期停滞和凋亡。 该化合物对 CHK1 而不是其他蛋白激酶的选择性是由于其与 ATP 结合口袋的高结构互补性 .

准备方法

合成路线和反应条件: SB218078 的合成涉及制备吲哚咔唑衍生物。 母液制备方法包括将 2 毫克化合物溶解在 50 微升二甲基亚砜中,得到母液浓度为 40 毫克/毫升 .

工业生产方法: SB218078 的工业生产方法没有得到广泛的文献记载,但该化合物通常在科研实验室中合成,用于科学研究。合成过程涉及多个步骤,包括吲哚咔唑核的形成以及随后的功能化,以实现所需的抑制特性。

化学反应分析

反应类型: SB218078 主要经历磷酸化抑制反应。它抑制 CHK1 对 cdc25C 的磷酸化,导致细胞周期停滞和凋亡。 该化合物还参与消除 γ 辐射和拓扑异构酶 I 抑制引起的 G2 细胞周期停滞的反应 .

常用试剂和条件: 涉及 SB218078 的反应中常用的试剂包括用于溶解的二甲基亚砜以及用于体外研究的各种细胞系,如 HeLa 和 HT-29。 该化合物通常以 2.5 至 625 微摩尔的浓度使用,具体取决于具体的实验条件 .

主要形成的产物: 涉及 SB218078 的反应形成的主要产物通常与 CHK1 活性抑制有关,导致 DNA 损伤的细胞毒性增强以及癌细胞凋亡的诱导 .

相似化合物的比较

类似化合物:

  • UCN-01 (7-羟基星形孢菌素)
  • 星形孢菌素
  • CHIR-124
  • 雷布沙替尼
  • 普雷沙替尼二盐酸盐

独特性: SB218078 独特之处在于其对 CHK1 的高度选择性及其消除 DNA 损伤引起的 G2 细胞周期停滞的能力。 与其他类似化合物不同,SB218078 与 CHK1 的 ATP 结合口袋具有特定的结构互补性,使其成为一种有效且选择性的抑制剂 .

属性

IUPAC Name

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3/c28-23-19-17-11-5-1-3-7-13(11)26-15-9-10-16(30-15)27-14-8-4-2-6-12(14)18(22(27)21(17)26)20(19)24(29)25-23/h1-8,15-16H,9-10H2,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPNDVKVEAIXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392024
Record name SB 218078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135897-06-2
Record name SB 218078
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135897062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-218078
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SB 218078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-218078
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6U3J3UP11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 2
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 3
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 4
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 5
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 6
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Customer
Q & A

Q1: What is the primary target of SB 218078 and what are the downstream effects of this interaction?

A1: this compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). [, ] Chk1 plays a crucial role in the DNA damage response pathway, particularly in initiating G2/M cell cycle arrest to allow for DNA repair. [] Inhibition of Chk1 by this compound disrupts this checkpoint, forcing cells with damaged DNA to progress into mitosis prematurely, ultimately leading to cell death. [, ] This mechanism has been shown to enhance the cytotoxicity of DNA-damaging agents like topoisomerase I inhibitors. []

Q2: How does this compound interact with Chk1 at a structural level?

A2: this compound binds to the ATP-binding pocket of the Chk1 kinase domain. [, ] This binding involves hydrophobic interactions and hydrogen bonding with minimal conformational changes to the Chk1 protein structure. [, ] Interestingly, a comparative analysis with staurosporine and another analog, SB-218078, revealed that the selectivity of this compound for Chk1 over other kinases likely stems from specific interactions between the compound and the ATP-binding pocket. [, ]

Q3: Has this compound shown potential in specific cancer types?

A3: Research suggests this compound could potentially enhance the efficacy of existing chemotherapies in several cancers. For instance, in pancreatic cancer models, this compound demonstrated a synergistic effect when combined with gemcitabine and nab-paclitaxel, enhancing the sensitivity of pancreatic cancer cells to these treatments. [] Similarly, in small cell lung cancer models, this compound displayed potent antitumor activity both as a single agent and in combination with the anthracycline derivative, amrubicin. []

Q4: Does the timing of this compound administration influence its efficacy?

A4: Yes, studies indicate that the sequence of administration significantly impacts this compound efficacy. When used in combination with cytarabine in leukemia cell lines, pre-treatment with this compound before cytarabine administration resulted in the most pronounced sensitization to cytarabine. [] Conversely, simultaneous addition or the addition of this compound after cytarabine yielded a less pronounced or even antagonistic effect in some cell lines. []

Q5: Are there any known instances where this compound has demonstrated antagonistic effects?

A5: While this compound exhibits synergistic potential with certain chemotherapeutic agents, antagonistic effects have also been observed. For instance, in lymphoma cell lines treated with doxorubicin, administering this compound before doxorubicin led to G1-S arrest and protection from apoptosis, resulting in additive or antagonistic interactions, particularly in cells with p53 mutations. [] Additionally, in some leukemia cell lines, the addition of this compound after cytarabine treatment resulted in an antagonistic effect, highlighting the importance of administration scheduling. []

Q6: What are the implications of this compound in understanding the role of Chk1 in normal physiological processes?

A6: Research utilizing this compound has provided insights into the role of Chk1 beyond cancer. In Hydra, a freshwater organism known for its regenerative abilities, treatment with this compound hindered head regeneration and the maintenance of head-specific structures. [] This finding suggests a potential role for Chk1 in regulating head regeneration and maintenance in Hydra, expanding our understanding of Chk1's function in developmental biology. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。